![molecular formula C18H14N2O4 B4392781 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4392781.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company, Biotrial. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and is being investigated for its potential use in the treatment of various neurological disorders.
Mechanism of Action
BIA 10-2474 acts by selectively inhibiting N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This results in an increase in the levels of endocannabinoids, which bind to and activate cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to produce analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurological disorders.
Advantages and Limitations for Lab Experiments
BIA 10-2474 has several advantages for lab experiments, including its high potency and selectivity for N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which allows for precise modulation of the endocannabinoid system. However, its safety profile has been a subject of concern, as it has been associated with severe adverse effects in clinical trials.
Future Directions
Future research on BIA 10-2474 should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various neurological disorders. Additionally, efforts should be made to improve its safety profile and minimize the risk of adverse effects in clinical trials.
Scientific Research Applications
BIA 10-2474 has been extensively studied for its potential therapeutic applications in various neurological disorders such as pain, anxiety, and depression. It has been shown to modulate the endocannabinoid system by inhibiting N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. This leads to an increase in the levels of endocannabinoids, resulting in analgesic, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(13-9-19-14-4-2-1-3-12(13)14)18(22)20-8-11-5-6-15-16(7-11)24-10-23-15/h1-7,9,19H,8,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBJAPWVEQZUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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